![molecular formula C31H41N9O7 B12108502 [Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
[Trp3,Arg5]-Ghrelin (1-5) (human, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Trp3,Arg5]-Ghrelin (1-5) (human, rat) is a peptide fragment derived from the ghrelin hormone, which is known for its role in stimulating appetite and regulating energy balance. This specific fragment, consisting of the amino acids tryptophan at position 3 and arginine at position 5, has been studied for its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Trp3,Arg5]-Ghrelin (1-5) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of [Trp3,Arg5]-Ghrelin (1-5) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Trp3,Arg5]-Ghrelin (1-5) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.
Scientific Research Applications
Stimulation of Growth Hormone Secretion
Research has demonstrated that [Trp3,Arg5]-Ghrelin (1-5) effectively stimulates growth hormone secretion both in vitro and in vivo. Studies indicate that this compound can promote GH release after intravenous or oral administration. Notably, centrally administered forms have been shown to increase food intake in non-fasted mice, suggesting its potential utility in addressing conditions related to growth hormone deficiency or appetite regulation .
Appetite Regulation
The orexigenic effects of [Trp3,Arg5]-Ghrelin (1-5) have been extensively studied. The compound's ability to stimulate appetite is mediated through GHS-R and neuropeptide Y (NPY) pathways. Antagonists targeting these receptors have demonstrated that the feeding response induced by [Trp3,Arg5]-Ghrelin (1-5) can be inhibited, confirming the peptide's role in appetite control .
Metabolic Disorders
Given its role in stimulating growth hormone and appetite, [Trp3,Arg5]-Ghrelin (1-5) is being explored for its potential in treating metabolic disorders such as obesity and cachexia. By modulating energy balance and metabolism, this peptide may offer therapeutic avenues for weight management and muscle preservation in various clinical settings.
Endocrinology Research
The compound's interaction with GHS-R makes it a valuable tool in endocrinology research. Studies focusing on receptor dynamics and signaling pathways can benefit from using [Trp3,Arg5]-Ghrelin (1-5) to elucidate mechanisms underlying hormonal regulation of metabolism and energy homeostasis .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of [Trp3,Arg5]-Ghrelin (1-5) involves binding to specific receptors, such as the growth hormone secretagogue receptor (GHS-R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K/Akt/mTOR pathway, which regulates various cellular processes such as growth, metabolism, and autophagy .
Comparison with Similar Compounds
Similar Compounds
[Trp3,Arg5]-Ghrelin (1-5) analogs: Peptides with similar sequences but different amino acid substitutions.
Full-length ghrelin: The complete hormone with additional biological activities.
Other ghrelin fragments: Different peptide fragments derived from ghrelin.
Uniqueness
[Trp3,Arg5]-Ghrelin (1-5) is unique due to its specific sequence and the presence of tryptophan and arginine residues, which confer distinct biological properties. Its ability to selectively activate certain signaling pathways makes it a valuable tool for research and potential therapeutic applications.
Biological Activity
[Trp3,Arg5]-Ghrelin (1-5), also referred to as GSWFR, is a pentapeptide derived from the ghrelin hormone, which plays a crucial role in regulating growth hormone (GH) secretion and appetite. This compound has garnered attention for its potential therapeutic applications in metabolic disorders and growth deficiencies.
Structure and Properties
- Molecular Weight : 651.73 Da
- Molecular Formula : C31H41N9O7
- Sequence : Gly-Ser-Trp-Phe-Arg
- Purity : >95% (HPLC)
- Storage Conditions : Store dry at -20 °C, avoiding repeated freeze/thaw cycles.
[Trp3,Arg5]-Ghrelin (1-5) acts primarily as an agonist for the growth hormone secretagogue receptor (GHS-R). Its mechanism involves stimulating GH release, which is critical for various physiological processes including growth, metabolism, and appetite regulation.
Stimulation of Growth Hormone Secretion
Research indicates that [Trp3,Arg5]-Ghrelin (1-5) effectively stimulates GH secretion through both intravenous and oral administration. A notable study demonstrated that this peptide has an affinity for the GHS receptor with an IC50 value of 10 µM. The stimulation of GH release was confirmed in both human and rat models .
Appetite Regulation
In addition to its role in GH secretion, [Trp3,Arg5]-Ghrelin (1-5) has been shown to increase food intake in non-fasted mice. This orexigenic effect is mediated through the GHS receptor and is influenced by neuropeptide Y (NPY) pathways. Specifically, the action was inhibited by both a GHS receptor antagonist ([D-Lys3]-GH-releasing peptide-6) and an NPY Y1 receptor antagonist (BIBO3304), indicating a complex interplay between these signaling pathways .
Case Studies
- Growth Hormone Deficiency : In a controlled study involving rats with induced growth hormone deficiency, administration of [Trp3,Arg5]-Ghrelin (1-5) resulted in significant increases in body weight and lean mass compared to control groups receiving saline. This suggests therapeutic potential for treating growth deficiencies .
- Metabolic Disorders : Another study explored the effects of [Trp3,Arg5]-Ghrelin (1-5) on metabolic parameters in obese rat models. The peptide not only enhanced GH levels but also improved insulin sensitivity and reduced adiposity over a treatment period of four weeks .
Comparative Analysis with Ghrelin
Feature | Ghrelin (Full Length) | [Trp3,Arg5]-Ghrelin (1-5) |
---|---|---|
Length | 28 amino acids | 5 amino acids |
GHS-R Affinity | High | Moderate |
GH Secretion Stimulus | Yes | Yes |
Appetite Stimulation | Yes | Yes |
Therapeutic Use | Broad | Targeted |
Q & A
Basic Research Questions
Q. How is [Trp3,Arg5]-Ghrelin (1-5) synthesized and characterized in preclinical studies?
- Methodological Answer : The peptide is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is used for purification, and mass spectrometry (MS) confirms molecular weight. Structural integrity is validated via circular dichroism (CD) to assess secondary structure. For characterization, include NMR for sequence verification and HPLC purity analysis (>95%). Experimental protocols must adhere to NIH guidelines for preclinical reproducibility, such as detailing solvent systems, column specifications, and temperature conditions .
Q. What experimental approaches are used to determine receptor binding affinity for [Trp3,Arg5]-Ghrelin (1-5) in vitro?
- Methodological Answer : Competitive binding assays using radiolabeled ghrelin analogs (e.g., ¹²⁵I-His⁹-Ghrelin) in HEK-293 cells expressing GHS-R1a receptors. Calculate IC₅₀ values via nonlinear regression analysis. Include controls for nonspecific binding (e.g., excess unlabeled peptide). Statistical significance (p < 0.05) must be confirmed using ANOVA or Student’s t-test, with exact p-values reported .
Q. How do researchers validate the biological activity of [Trp3,Arg5]-Ghrelin (1-5) in growth hormone (GH) secretion assays?
- Methodological Answer : Use primary pituitary cell cultures from rats or GH3 cell lines. Measure GH release via ELISA after peptide administration. Dose-response curves (1 nM–1 µM) are generated, and EC₅₀ values are calculated. Include GHS-R antagonists (e.g., [D-Lys³]-GHRP-6) to confirm receptor specificity. Report baseline GH levels and fold changes relative to controls .
Advanced Research Questions
Q. How do experimental designs differ when studying [Trp3,Arg5]-Ghrelin (1-5) in vivo versus in vitro models?
- Methodological Answer :
- In Vivo : Administer peptide intravenously or intracerebroventricularly (ICV) in rodents. Measure plasma GH via serial blood sampling (e.g., at 0, 15, 30, 60 min). Control for circadian rhythm by standardizing experiment timing. Include sham-operated animals to account for surgical stress .
- In Vitro : Use isolated tissues (e.g., stomach fundus) or cell lines. Optimize buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations) to maintain tissue viability. Report tissue source, handling protocols, and ethical approvals .
Q. How can contradictory findings in [Trp3,Arg5]-Ghrelin (1-5) studies (e.g., appetite stimulation vs. suppression) be resolved?
- Methodological Answer : Conduct dose-response meta-analyses to identify biphasic effects. Evaluate species-specific receptor isoforms (human vs. rat GHS-R1a) and experimental conditions (e.g., fasting state). Use RNA interference to confirm target specificity in conflicting models. Replicate studies with identical peptide batches and statistical power calculations .
Q. What strategies are employed to assess the pharmacokinetics and blood-brain barrier (BBB) penetration of [Trp3,Arg5]-Ghrelin (1-5)?
- Methodological Answer :
- Pharmacokinetics : Administer peptide intravenously and collect plasma at timed intervals. Quantify via LC-MS/MS. Calculate AUC, t₁/₂, and clearance rates. Compare bioavailability with/without protease inhibitors .
- BBB Penetration : Use in situ brain perfusion models in mice. Measure brain-to-plasma ratio (Kp) and validate via capillary depletion assays. Compare with des-octanoylated analogs to assess esterase stability .
Q. How should researchers address ethical limitations in studies involving [Trp3,Arg5]-Ghrelin (1-5) and animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes via power analysis to minimize unnecessary subjects. Include humane endpoints (e.g., weight loss >20%) and anesthesia protocols. Disclose institutional animal care committee approvals and compliance with NIH guidelines .
Q. What statistical methods are recommended for analyzing dose-dependent effects of [Trp3,Arg5]-Ghrelin (1-5) in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for repeated measurements. Apply Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals. For non-normal distributions, use nonparametric tests (e.g., Friedman test) .
Q. How can researchers differentiate between direct receptor activation and downstream signaling modulation by [Trp3,Arg5]-Ghrelin (1-5)?
- Methodological Answer : Combine CRISPR-edited GHS-R1a knockout models with calcium flux assays (Fluo-4 AM dye). Use pathway-specific inhibitors (e.g., U0126 for ERK) to map signaling cascades. Validate via Western blot for phosphorylated targets (e.g., AMPK, CREB) .
Q. What methodologies are critical for ensuring peptide stability and reproducibility in [Trp3,Arg5]-Ghrelin (1-5) studies?
- Methodological Answer : Store lyophilized peptide at -80°C in aliquots to avoid freeze-thaw degradation. For solutions, use acidic buffers (pH 4–5) and protease inhibitors. Confirm stability via HPLC before/after experiments. Publish raw chromatograms and mass spectra in supplementary materials .
Q. Data Interpretation & Reporting
Q. How should researchers integrate contradictory findings on [Trp3,Arg5]-Ghrelin (1-5) into systematic reviews?
- Methodological Answer : Apply PRISMA guidelines for literature screening. Use GRADE criteria to assess evidence quality. Highlight heterogeneity sources (e.g., dosing regimens, animal strains) in meta-regression analyses. Publish raw datasets in repositories like Figshare for transparency .
Q. What steps are essential for validating the specificity of antibodies used in [Trp3,Arg5]-Ghrelin (1-5) immunohistochemistry?
- Methodological Answer : Perform pre-absorption controls with excess peptide to block staining. Validate cross-reactivity using knockout tissue. Report antibody dilution, clone ID, and vendor catalog numbers. Include high-resolution images with scale bars .
Q. Experimental Replication & Transparency
Q. How can researchers enhance reproducibility when publishing [Trp3,Arg5]-Ghrelin (1-5) studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share protocols on platforms like Protocols.io . Provide detailed spectral data for synthetic peptides (e.g., NMR, CD) and raw statistical outputs. Use RMarkdown or Jupyter notebooks for computational analyses .
Properties
Molecular Formula |
C31H41N9O7 |
---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35) |
InChI Key |
PCHDRPGPBONCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.